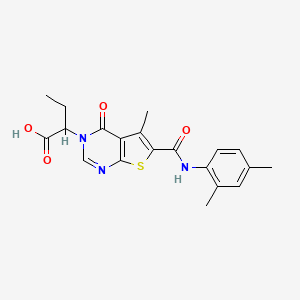
MFCD06638590
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound MFCD06638590 is a chemical entity with unique properties and applications. It is known for its specific interactions in various chemical reactions and its potential use in scientific research. This compound has garnered attention due to its distinctive molecular structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound MFCD06638590 involves multiple steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions such as temperature, pressure, and the presence of catalysts to yield the final product.
Industrial Production Methods: In an industrial setting, the production of compound this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: Compound MFCD06638590 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to an increase in the oxidation state of the compound.
Reduction: In this reaction, the compound gains electrons or hydrogen, resulting in a decrease in its oxidation state.
Substitution: This involves the replacement of one functional group in the compound with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions: The reactions involving compound this compound typically require specific reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The conditions for these reactions vary, with some requiring elevated temperatures and pressures, while others proceed at room temperature.
Major Products: The major products formed from the reactions of compound this compound depend on the type of reaction and the reagents used. For example, oxidation may yield a higher oxidation state product, while reduction may produce a more reduced form of the compound.
Scientific Research Applications
Compound MFCD06638590 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is employed in biochemical assays to investigate its effects on biological systems and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the compound’s potential in drug development, particularly for its ability to interact with specific molecular targets.
Industry: In industrial applications, compound this compound is used in the production of specialty chemicals and materials, leveraging its unique reactivity and properties.
Mechanism of Action
The mechanism of action of compound MFCD06638590 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
- Compound A: Known for its similar oxidation-reduction properties.
- Compound B: Shares a similar molecular structure and is used in comparable applications.
- Compound C: Exhibits similar reactivity in substitution reactions.
The uniqueness of compound MFCD06638590 lies in its specific molecular interactions and the breadth of its applications across different fields of research and industry.
Properties
IUPAC Name |
2-[6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-5-14(20(26)27)23-9-21-18-15(19(23)25)12(4)16(28-18)17(24)22-13-7-6-10(2)8-11(13)3/h6-9,14H,5H2,1-4H3,(H,22,24)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYNWHILKZJSFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=NC2=C(C1=O)C(=C(S2)C(=O)NC3=C(C=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














